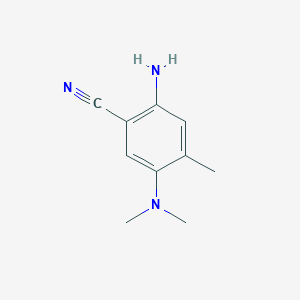

2-Amino-5-(dimethylamino)-4-methylbenzonitrile

Description

The dimethylamino group is a strong electron-donating substituent, while the methyl group contributes steric bulk and moderate hydrophobicity. This compound is primarily utilized in research as a precursor or intermediate in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .

Properties

IUPAC Name |

2-amino-5-(dimethylamino)-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-4-9(12)8(6-11)5-10(7)13(2)3/h4-5H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAOWVJOMURYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N(C)C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(dimethylamino)-4-methylbenzonitrile typically involves the following steps:

Starting Material: The synthesis begins with 4-methylbenzonitrile as the starting material.

Nitration: The nitration of 4-methylbenzonitrile is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 2-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Dimethylation: The amino group is further reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group at the 5-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(dimethylamino)-4-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride to form primary amines.

Substitution: The compound can undergo electrophilic substitution reactions due to the presence of electron-donating groups on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-Amino-5-(dimethylamino)-4-methylbenzonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein labeling due to its fluorescent properties.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(dimethylamino)-4-methylbenzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and altering their activity. The presence of the dimethylamino group enhances its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and functional group impacts among analogs:

| Compound Name | Substituent Positions | Functional Groups | Electronic Effects |

|---|---|---|---|

| 2-Amino-5-(dimethylamino)-4-methylbenzonitrile | 2, 4, 5 | Amino, dimethylamino, methyl | Strong electron donation (dimethylamino), moderate hydrophobicity (methyl) |

| 2-Amino-5-(benzyloxy)-4-methoxybenzonitrile (CAS 192869-57-1) | 2, 4, 5 | Amino, benzyloxy, methoxy | Electron donation (methoxy), steric bulk (benzyloxy) |

| 2-Amino-4-chloro-5-methylbenzonitrile (CAS 289686-80-2) | 2, 4, 5 | Amino, chloro, methyl | Electron withdrawal (chloro), moderate hydrophobicity (methyl) |

| 4-Amino-5-fluoro-2-hydroxybenzonitrile (CAS 162437-93-6) | 2, 4, 5 | Hydroxy, amino, fluoro | Electron withdrawal (fluoro), hydrogen bonding (hydroxy) |

| 2-Amino-5-(trifluoromethoxy)benzonitrile | 2, 5 | Amino, trifluoromethoxy | Strong electron withdrawal (CF3O), high lipophilicity |

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound enhances electron density at the aromatic ring, favoring electrophilic substitution reactions. In contrast, chloro () and trifluoromethoxy () groups reduce electron density, directing reactivity toward nucleophilic pathways .

Solubility and Physicochemical Properties

Reactivity in Material Science: Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin polymerization compared to methacrylate derivatives, suggesting that the para-substituted dimethylamino group in the target compound could similarly enhance catalytic or co-initiator properties in polymer systems .

Biological Activity

2-Amino-5-(dimethylamino)-4-methylbenzonitrile is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C10H14N2

- Molecular Weight : 162.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The compound may exhibit its effects through:

- Enzyme Inhibition : It may inhibit certain enzymes involved in cellular processes, thereby affecting cell proliferation and survival.

- Receptor Modulation : The compound can bind to various receptors, potentially altering signaling pathways associated with cancer cell growth and antimicrobial activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, highlighting its potential as a therapeutic agent in treating infections.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has shown promise in anticancer applications, particularly against prostate cancer cells. It has been reported to induce apoptosis and inhibit cell proliferation in vitro.

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (Prostate Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Studies

- Antimicrobial Efficacy Study : A recent investigation evaluated the antimicrobial effects of various compounds, including this compound. The results indicated that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as an alternative treatment option for antibiotic-resistant infections.

- Anticancer Research : In a study focusing on prostate cancer, the compound was tested for its ability to inhibit the proliferation of cancer cells. The findings revealed that it significantly reduced cell viability and induced apoptosis in a dose-dependent manner . This suggests that it may serve as a lead compound for developing new anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.